molecular formula C11H9FN2O2S B1411936 2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid CAS No. 1546197-92-5

2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid

Cat. No. B1411936
CAS RN: 1546197-92-5
M. Wt: 252.27 g/mol
InChI Key: CYBCSMGHVSRGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid” is a derivative of thiazole, which is a heterocyclic compound with a five-membered ring containing both sulfur and nitrogen atoms . The compound also contains a fluorophenylamino group and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the thiazole ring, the fluorophenylamino group, and the carboxylic acid group. These groups could potentially participate in various intermolecular interactions, affecting the overall structure of the compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the fluorophenylamino group, and the carboxylic acid group. These groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the thiazole ring, the fluorophenylamino group, and the carboxylic acid group .

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, shows the importance of developing practical synthesis methods for related fluorinated compounds. These methods are essential for large-scale production and for minimizing the use of costly and toxic materials (Qiu et al., 2009).

Fluorescent Chemosensors

Compounds based on specific structural motifs, such as 4-Methyl-2,6-diformylphenol, demonstrate the utility of fluorophoric platforms for the development of chemosensors. These sensors can detect a variety of analytes with high selectivity and sensitivity, highlighting the potential for compounds with similar structures to be used in analytical chemistry and environmental monitoring (Roy, 2021).

Environmental and Health Implications

The research into fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids and their potential precursors, including their environmental releases, persistence, and exposure, emphasizes the environmental and health considerations for the use and study of fluorinated organic compounds. It suggests a need for careful assessment of these compounds' impacts and the development of safer alternatives (Wang et al., 2013).

Analytical and Biochemical Studies

Studies on the degradation of polyfluoroalkyl chemicals in the environment shed light on the challenges and methodologies for assessing the fate of complex organic compounds, including their microbial degradation pathways and potential formation of persistent degradation products (Liu & Mejia Avendaño, 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

2-(4-fluoroanilino)-5-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2S/c1-6-9(10(15)16)14-11(17-6)13-8-4-2-7(12)3-5-8/h2-5H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBCSMGHVSRGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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